![molecular formula C11H14N4O2 B14312070 5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112500-67-1](/img/structure/B14312070.png)
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by its unique structure, which includes an amino group and two ethyl groups attached to the pyrido[4,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the desired pyrido[4,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with similar structural features.
Pyrido[2,3-d]pyrimidin-7-one: Shares the pyrido[2,3-d]pyrimidine core but differs in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with an oxazine ring fused to the pyrimidine core.
Uniqueness
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and ethyl groups, along with the pyrido[4,3-d]pyrimidine core, makes it a valuable compound for various scientific applications.
Propiedades
Número CAS |
112500-67-1 |
|---|---|
Fórmula molecular |
C11H14N4O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5-amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-3-14-7-5-6-13-9(12)8(7)10(16)15(4-2)11(14)17/h5-6H,3-4H2,1-2H3,(H2,12,13) |
Clave InChI |
ITJOVJQYJMXXBT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=NC=C2)N)C(=O)N(C1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


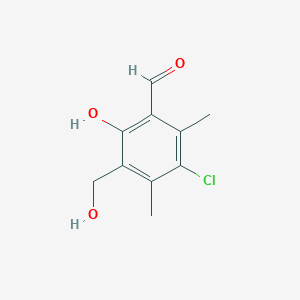
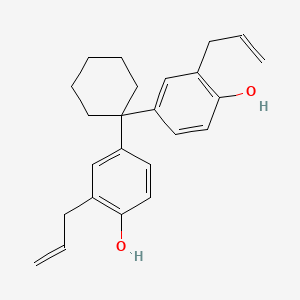
![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)

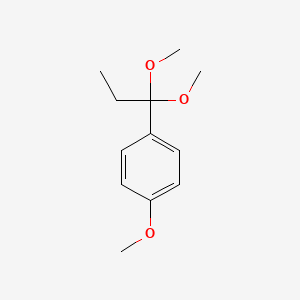
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)

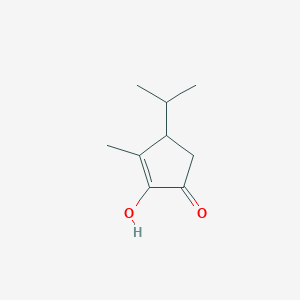
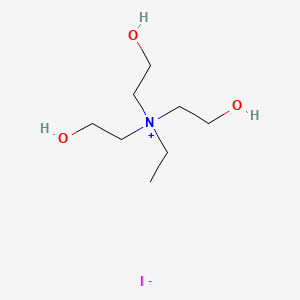
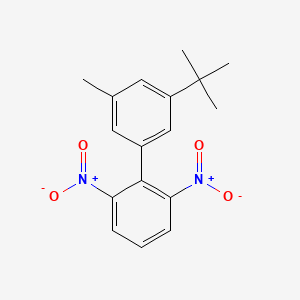
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
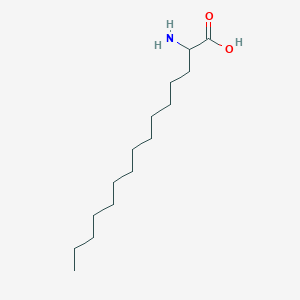
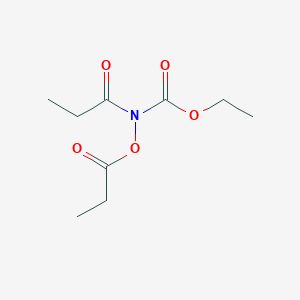
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
